1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry. These include a methoxyphenyl group, a methyltriazolopyridazine group, an azetidinyl group, and a oxopyrrolidine carboxamide group. These groups are often found in compounds with biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazolopyridazine and azetidinyl groups, in particular, would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the methoxy group could potentially be demethylated, or the triazole ring could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the methoxy and carboxamide groups could impact the compound’s solubility, while the multiple ring structures could affect its stability .Scientific Research Applications
Synthetic Pathways and Structural Analysis The research includes the development of synthetic pathways for creating diverse heterocyclic compounds with potential biological activities. For instance, studies have focused on the synthesis of novel compounds through reactions involving aminonaphthyridinones, triazoles, and enaminones as key intermediates. These synthetic routes have led to the creation of compounds with varied structural features and potential for further chemical modifications (Deady & Devine, 2006).
Potential Biological Activities Several studies have explored the antimicrobial and antioxidant activities of compounds containing triazolo and pyridazine moieties. For example, compounds have been synthesized and evaluated for their antimicrobial activity against various pathogens, showcasing the potential of these compounds in addressing microbial resistance (Gilava et al., 2020). Additionally, the antioxidant properties of certain derivatives have been investigated, highlighting their potential use in combating oxidative stress-related diseases (Anusevičius et al., 2015).
Antitumor and Antiproliferative Effects Research into enaminones and related compounds has also touched on their antitumor and antimicrobial properties. Specific compounds have been synthesized and assessed for their cytotoxic effects against various cancer cell lines, indicating the potential for these compounds to be developed into anticancer agents (Riyadh, 2011).
Mechanism of Action
Target of Action
The compound’s primary targets are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a transmembrane protein that is involved in cell growth and differentiation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cell’s behavior .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects several biochemical pathways. For instance, the inhibition of PARP-1 disrupts the DNA repair pathways, making the cells more vulnerable to DNA damage . On the other hand, the inhibition of EGFR disrupts the signaling pathways that regulate cell growth and differentiation .
Pharmacokinetics
It is known that the compound exhibits potent activity against its targets, suggesting that it has good bioavailability
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been found to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-methoxyphenyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c1-14-23-24-19-7-8-20(25-29(14)19)27-12-17(13-27)26(2)22(31)15-9-21(30)28(11-15)16-5-4-6-18(10-16)32-3/h4-8,10,15,17H,9,11-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKMUSSQMMUJTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide |
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